4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide
Description
Introduction to 4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide
Chemical Identity and IUPAC Nomenclature
The IUPAC name 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide systematically describes the compound’s architecture:
Core framework : Two 1H-pyrazole rings.
- The first pyrazole (attached via a carbonyl group) bears 3,5-dimethyl substitutions.
- The second pyrazole features a 3-methyl group and a 5-sulfonamide moiety linked to an N-phenyl group.
Functional groups :
- A carbonyl bridge (-CO-) connecting the pyrazole rings.
- A sulfonamide group (-SO₂NH-) at position 5 of the second pyrazole, with a phenyl substituent on the nitrogen.
Table 1: Structural Breakdown of the IUPAC Name
| Component | Description | Position |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | First heterocycle with methyl groups at C3 and C5 | Substituent at C4 of the parent pyrazole |
| 1-Carbonyl | Ketone group linking the two pyrazoles | Between C1 of the first pyrazole and C4 of the second |
| 3-Methyl | Methyl group at C3 | Parent pyrazole |
| N-Phenyl-5-sulfonamide | Sulfonamide with phenyl group at N | Position 5 of the parent pyrazole |
This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) rules, prioritizing locants for substituents and functional groups. The molecular formula, derived from the systematic name, is C₁₆H₁₇N₅O₃S , with a molecular weight of 359.4 g/mol .
Historical Context of Pyrazole-Sulfonamide Hybrid Development
The rational design of pyrazole-sulfonamide hybrids emerged in the early 21st century as researchers sought to overcome limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Key milestones include:
- 2010s : Recognition of sulfonamides as versatile enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
- 2020s : Strategic hybridization of pyrazoles (known for metabolic stability) with sulfonamides to create dual COX-2/5-LOX inhibitors, reducing gastrointestinal toxicity compared to selective COX-2 blockers.
- Recent advances : Computational modeling and fragment-based drug design have enabled precise tuning of hybrid structures for enhanced binding affinity and selectivity.
These hybrids exploit synergistic effects: pyrazoles contribute π-π stacking and hydrogen-bonding capabilities, while sulfonamides enhance electrostatic interactions with enzyme active sites.
Significance in Heterocyclic Chemistry Research
The compound’s significance arises from three facets of heterocyclic chemistry:
Synthetic versatility :
Structure-activity relationship (SAR) studies :
Therapeutic potential :
Table 2: Comparative Analysis of Pyrazole-Sulfonamide Hybrids
Properties
Molecular Formula |
C16H17N5O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-5-methyl-N-phenyl-1H-pyrazole-3-sulfonamide |
InChI |
InChI=1S/C16H17N5O3S/c1-10-9-11(2)21(19-10)16(22)14-12(3)17-18-15(14)25(23,24)20-13-7-5-4-6-8-13/h4-9,20H,1-3H3,(H,17,18) |
InChI Key |
UEVXVPOWYTVDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Synthesis
Cyclocondensation of Hydrazines with β-Diketones
The 3,5-dimethylpyrazole core is synthesized via exothermic reactions between pentane-2,4-dione (acetylacetone) and hydrazine derivatives. For example:
Sulfonamide Group Introduction
Sulfonyl Chloride Formation
Pyrazole sulfonyl chlorides are critical precursors. Two primary methods are employed:
Chlorosulfonic Acid Treatment
- Process : 3,5-dimethyl-1H-pyrazole reacts with chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C.
Pyrazole + ClSO₃H → Pyrazole-SO₂Cl - Yield : 90% after 10 h reflux.
Diazonium Salt Decomposition
Carbonyl Bridge Formation
Carboxylic Acid Activation
The 3,5-dimethylpyrazole-1-carboxylic acid is activated as an acyl chloride:
- Reagent : Thionyl chloride (SOCl₂) in refluxing toluene.
- Intermediate : Pyrazole-COCl (95% purity).
Amide Coupling
Activated carbonyl reacts with the sulfonamide-containing pyrazole:
- Method : Pyrazole-COCl + 3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide in THF with trimethylamine.
- Yield : 78–82% after 12 h reflux.
Alternative One-Pot Strategies
Microwave-Assisted Synthesis
Comparative Analysis of Methods
Challenges and Optimizations
Industrial-Scale Considerations
Chemical Reactions Analysis
Formation of Pyrazole Ring
Pyrazoles can be synthesized from 1,3-diketones and hydrazines through a Knorr reaction. This process involves the condensation of the diketone with hydrazine, followed by cyclization and aromatization to form the pyrazole ring .
| Reagents | Conditions | Yield |
|---|---|---|
| 1,3-Diketone, Hydrazine | Ethylene glycol, Room Temperature | 70-95% |
Chemical Reactions of Pyrazole Sulfonamides
Pyrazole sulfonamides can undergo various chemical reactions due to their functional groups.
Hydrolysis
Pyrazole sulfonamides can undergo hydrolysis under basic conditions to form the corresponding sulfonamide and carboxylic acid derivatives.
Substitution Reactions
These compounds can participate in substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction
Oxidation reactions can modify the pyrazole ring or other functional groups, while reduction can be used to alter the oxidation state of certain moieties.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives, including those with sulfonamide groups, exhibit a range of biological activities, including antidiabetic, antibacterial, and anticancer properties .
| Biological Activity | Example Compound | Mechanism |
|---|---|---|
| Antidiabetic | Various Pyrazoles | Inhibition of key enzymes |
| Antibacterial | Pyrazole Sulfonamides | Interference with bacterial cell wall synthesis |
| Anticancer | Pyrazole Derivatives | Inhibition of cell proliferation pathways |
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology, it has been studied for its potential antimicrobial, antifungal, and antiviral activities . In medicine, it is being explored for its anti-inflammatory and anticancer properties . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
*Calculated based on molecular formula C16H17N5O3S.
Key Observations :
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (R-SO2NH-) may improve solubility and hydrogen-bonding capacity compared to carboxamide analogs (e.g., 5g, 3a) .
- Electron-withdrawing groups (e.g., Cl, CN in 3a–3d) increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
- Hybrid Systems: Thiophene-pyrazole hybrids (e.g., compound 3a in ) exhibit notable antitumor activity, suggesting that the target compound’s bis-pyrazole design could similarly target cancer-related pathways .
Pharmacological and Physicochemical Comparisons
Key Findings :
- Antitumor Potential: Compounds with pyrazole-carboxamide scaffolds (e.g., 3a, 3b) show moderate to high cytotoxicity, with IC50 values in the micromolar range . The target compound’s sulfonamide group may further modulate selectivity toward tumor-associated carbonic anhydrases.
- Anti-inflammatory Activity: Tert-butylphenol derivatives (e.g., 5g) are linked to COX-2 inhibition, a mechanism the target compound may share due to its N-phenyl sulfonamide group .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s carboxamides (e.g., EDCI/HOBt coupling), though yields may vary due to steric effects from the 3,5-dimethyl groups .
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-phenyl-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.41 g/mol
- CAS Number : Not available
- Purity : >90%
Pharmacological Activities
The biological activity of this compound is primarily linked to its pyrazole structure, which has been associated with various pharmacological effects:
- Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties. Studies indicate that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. For instance, one study reported that certain pyrazole derivatives exhibit antiproliferative activity both in vitro and in vivo, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are often tested against cyclooxygenase enzymes (COX-1 and COX-2), with some showing selective inhibition comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory activity is crucial for developing treatments for conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Properties : Research has demonstrated that pyrazole compounds possess antimicrobial activity against various bacterial strains. For example, a novel pyrazole derivative exhibited significant antibacterial effects against Gram-positive bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Antidiabetic Activity : There are indications that pyrazole derivatives can also exhibit antidiabetic properties by acting as α-glucosidase inhibitors, which help manage blood sugar levels in diabetic patients .
Anticancer Research
A notable study synthesized a series of pyrazole derivatives and evaluated their anticancer activities. The results indicated that certain compounds effectively inhibited the growth of cancer cells at low micromolar concentrations. Specifically, derivatives with electron-donating groups showed enhanced activity against breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 15 |
| B | HepG2 | 10 |
| C | A549 | 20 |
Anti-inflammatory Studies
In another study focusing on anti-inflammatory activities, several pyrazole derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds demonstrated IC50 values lower than those of traditional NSAIDs:
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| D | 25 | 30 |
| E | 15 | 35 |
Antimicrobial Evaluation
Research highlighted the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Q & A
Q. How to analyze polymorphic forms and their impact on bioavailability?
- Methodological Answer :
Polymorph screening : Use solvent crystallization gradients (e.g., ethyl acetate/hexane).
Characterization : PXRD, DSC, and dynamic vapor sorption (DVS) to identify stable forms.
Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
